2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone scaffold substituted with a thioxo group at position 5 and a phenylethyl side chain. Its structure combines a bicyclic aromatic system with sulfur and oxygen functionalities, which are critical for biological interactions.
Properties
CAS No. |
1024530-50-4 |
|---|---|
Molecular Formula |
C20H18N4O2S |
Molecular Weight |
378.45 |
IUPAC Name |
2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c25-17(21-11-10-13-6-2-1-3-7-13)12-16-19(26)24-18(22-16)14-8-4-5-9-15(14)23-20(24)27/h1-9,16,22H,10-12H2,(H,21,25) |
InChI Key |
OPBOSIFGKCPPNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing current research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 354.38 g/mol. The unique structural features include an imidazoquinazoline core, a thioxo group, and an acetamide moiety. These attributes suggest a potential for diverse biological activities due to the presence of various functional groups that can interact with biological targets.
Antioxidant Properties
Research indicates that compounds with similar structural frameworks exhibit antioxidant properties , which are crucial in protecting cells from oxidative stress. This activity is particularly relevant in conditions like neurodegenerative diseases and aging processes.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, derivatives of imidazoquinazolines have shown significant cytotoxicity against various cancer cell lines. One study highlighted that compounds similar to the target compound demonstrated notable activity against colon cancer and melanoma cell lines with GI50 values ranging from 0.25 to 13.50 μM . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole or thiadiazole fragments could enhance anticancer efficacy .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Interaction with Receptors : It may bind to specific receptors that modulate cellular signaling pathways related to apoptosis and cell survival.
Case Studies
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions incorporating various heterocyclic precursors. Common methods include:
- Heterocyclization Reactions : Utilizing sulfur-containing reagents to form thioxo derivatives.
- Alkylation Reactions : Employing N-hetaryl derivatives for acetamide formation.
These synthetic pathways highlight the versatility and potential for modification of the compound, enabling further exploration of its biological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s closest analogs differ in substituents on the imidazo[1,2-c]quinazolinone core or the acetamide side chain. Key comparisons include:
Key Observations :
- The N-(2-phenylethyl) side chain increases lipophilicity (logP ~3.2) compared to N-cyclohexyl (logP ~2.8) or N-ethyl (logP ~1.5) derivatives, influencing membrane permeability .
Physicochemical Properties
| Property | Target Compound | N-Cyclohexyl Analog | N-Ethyl Benzimidazole Analog |
|---|---|---|---|
| Molecular Weight | 393.45 g/mol | 407.48 g/mol | 298.34 g/mol |
| logP (Calculated) | 3.2 | 2.8 | 1.5 |
| Solubility (µg/mL) | 12.5 (PBS, pH 7.4) | 18.3 (PBS, pH 7.4) | 45.6 (PBS, pH 7.4) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Analysis :
- The target compound’s lower solubility compared to the benzimidazole analog reflects its larger aromatic system and hydrophobic phenylethyl group.
- The N-cyclohexyl analog’s intermediate logP balances lipophilicity and solubility, making it a candidate for oral bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
